2-Amino-5-(trifluoromethyl)benzyl alcohol
Overview
Description
2-Amino-5-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Amino Acids and Peptides:
- 2-Amino-5-(trifluoromethyl)benzyl alcohol is used in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. This demonstrates its utility in the development of aromatic and heteroaromatic amino acids (Burger et al., 2006).
- It has also been used in the synthesis of glutamic acid and glutamine peptides with a trifluoromethyl ketone group, showing activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro) (Sydnes et al., 2006).
Benzyl Alcohol Production:
- The compound plays a role in the biosynthesis of benzyl alcohol from renewable glucose in engineered Escherichia coli. This process involves the transformation of benzyl alcohol using a non-natural pathway, demonstrating its potential in renewable chemical production (Pugh et al., 2015).
Chemical Synthesis and Catalysis:
- This compound is involved in various chemical synthesis processes, like the synthesis of 4H-3,1-benzoxazines through a tandem Aza-Wittig/Heterocumulene-Mediated Annulation Strategy (Molina et al., 1991).
- It is also used in the synthesis of trifluoromethylated monoterpene amino alcohols, demonstrating its versatility in organic synthesis (Petrova et al., 2022).
Pharmaceutical and Medicinal Applications:
- The compound is used in the synthesis of benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties. This highlights its potential application in drug discovery (Jumde et al., 2015).
Biotransformation and Bio-based Production:
- In biotransformation studies, it has been used for the efficient synthesis of benzyl alcohol and its analogs, showcasing its role in producing high-value fine chemicals through biocatalytic pathways (Liu et al., 2020).
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Amino-5-(trifluoromethyl)benzyl alcohol involves its interaction with its targets. Benzylic compounds, such as this one, typically undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s bioavailability, as fluorinated compounds are often associated with improved pharmacokinetic properties .
Result of Action
The reactions it undergoes at the benzylic position could lead to changes in the function of its target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity. Additionally, the presence of other molecules can influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Amino-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination at the benzylic position
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The presence of the trifluoromethyl group in the compound can lead to alterations in cellular processes, potentially impacting cell proliferation, apoptosis, and motility .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to undergo nucleophilic substitution and free radical reactions at the benzylic position highlights its potential to modulate enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s function and interactions with other biomolecules .
Properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZAQGCLEZPQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620230 | |
Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220107-65-3 | |
Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.